
2,6-Ditert-butyl-4-methoxyphenol;propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Ditert-butyl-4-methoxyphenol;propanoic acid is a phenolic antioxidant compound. It is known for its ability to inhibit lipid peroxidation, making it useful in various applications such as protecting cosmetics, drugs, and foods from oxidative degradation . The compound has a molecular formula of C15H24O2 and a molecular weight of 236.35 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Ditert-butyl-4-methoxyphenol can be synthesized through the alkylation of 4-methoxyphenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of 2,6-Ditert-butyl-4-methoxyphenol involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and distillation .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Ditert-butyl-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
2,6-Ditert-butyl-4-methoxyphenol has a wide range of scientific research applications:
Mecanismo De Acción
The antioxidant mechanism of 2,6-Ditert-butyl-4-methoxyphenol involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound targets lipid radicals in biological membranes, interrupting the chain reaction of lipid peroxidation .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Ditert-butyl-4-methylphenol:
2,5-Ditert-butyl-4-methoxyphenol: A structural isomer with comparable antioxidant properties.
Uniqueness
2,6-Ditert-butyl-4-methoxyphenol is unique due to its methoxy group, which enhances its solubility in organic solvents and its effectiveness as an antioxidant in various applications .
Propiedades
Número CAS |
73198-88-6 |
|---|---|
Fórmula molecular |
C18H30O4 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-methoxyphenol;propanoic acid |
InChI |
InChI=1S/C15H24O2.C3H6O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6;1-2-3(4)5/h8-9,16H,1-7H3;2H2,1H3,(H,4,5) |
Clave InChI |
TUPWFXHPKJGPHQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


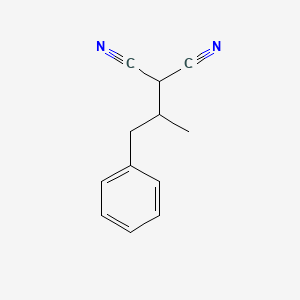



![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)
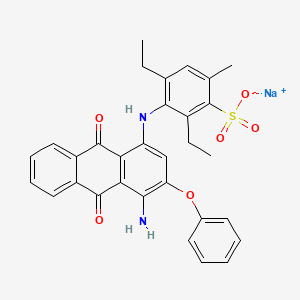
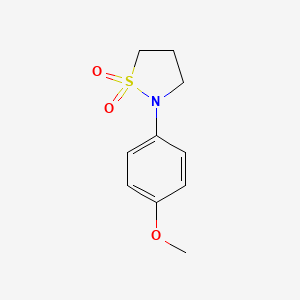
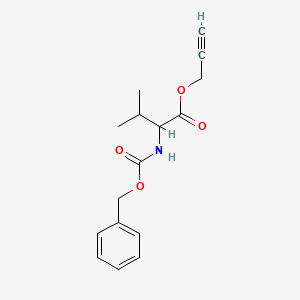

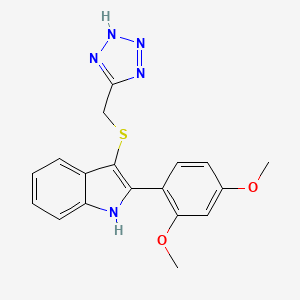
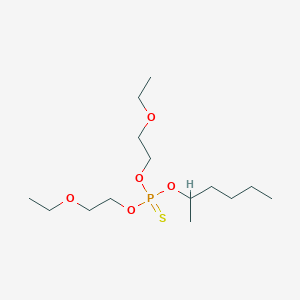
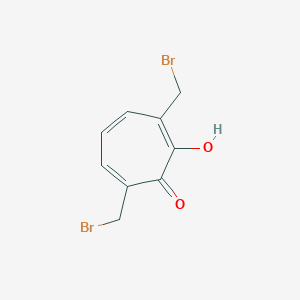
![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

